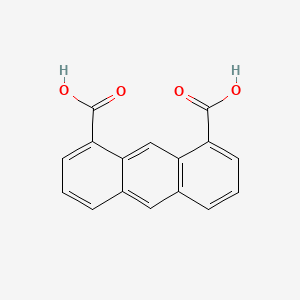
Anthracene-1,8-dicarboxylic acid
Übersicht
Beschreibung
Anthracene-1,8-dicarboxylic acid is an anthracene-based dicarboxylic compound . It has a larger conjugating π-system that enables the development of fluorescent materials . It also has interesting magnetic and luminescent properties .
Synthesis Analysis
The synthesis of Anthracene-1,8-dicarboxylic acid involves thermal solid-state reactions . These reactions involve ionic-to-covalent bond transformation in the ionic molecular crystals of 1,8-bis[(pyridin-1-ium-1-yl)methyl]anthracene anthracene-1,8-dicarboxylate to produce the cyclic diester .Molecular Structure Analysis
The molecular formula of Anthracene-1,8-dicarboxylic acid is C16H10O4 . It has an average mass of 266.248 Da and a monoisotopic mass of 266.057922 Da .Chemical Reactions Analysis
The chemical reactions involving Anthracene-1,8-dicarboxylic acid include thermal solid-state reactions . These reactions involve ionic-to-covalent bond transformation in the ionic molecular crystals of 1,8-bis[(pyridin-1-ium-1-yl)methyl]anthracene anthracene-1,8-dicarboxylate to produce the cyclic diester .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interaction
- Anthracene-1,8-dicarboxylic acid exhibits a specific crystal structure in the noncentrosymmetric space group P2(1)2(1)2(1), forming zigzag chains of hydrogen-bonded molecules. These discrete chains are separated by various intermolecular interactions (Fitzgerald & Gerkin, 1996).
Molecular Recognition and Binding
- Designed for dicarboxylic acid recognition, compounds like 1,8-bis(N,N'-diethylamidino)anthracene form 1:1 complexes with dicarboxylic acids. This interaction is evidenced by changes in fluorescence spectra, offering potential applications in molecular recognition and sensing (Kusukawa et al., 2017).
Photophysical Properties
- Anthracene-dicarboxylic acids like 1,4-ADCA, 2,6-ADCA, and 9,10-ADCA, show distinct photophysical properties in various solvents. These properties are influenced by the carboxylic acid functional groups attached to the anthracene ring, which perturb electronic transitions (Rowe et al., 2017).
Fluorescent Detection
- Anthracene-based diamidines can serve as 'turn-on' fluorescent probes for detecting dicarboxylic acids. The different fluorescence bands observed upon binding with carboxylic acids demonstrate their potential in detecting and analyzing dicarboxylic acids (Kusukawa et al., 2012).
Photochemical Applications
- Diaza-anthracene derivatives, when incorporated into cyclic and helically folded aromatic oligoamides, exhibit photoaddition and photodimerization. This ability to form emissive excimers indicates their potential in photochemistry and material science (Berni et al., 2008).
Fluorescence Sensing
- Anthracene-dicarboxylic acids and their derivatives, through fluorescence changes, can act as sensors for various substances, such as metal ions and organic compounds. These changes in fluorescence are often indicative of specific molecular interactions (Kim et al., 2001).
Polymer Synthesis
- Compounds derived from anthracene carboxaldehydes, like anthracene-9-carboxylic acid chloride, are used in the synthesis of photoactive poly(amide-imides). These polymers exhibit properties like fluorescence in various solvents and thermal stability, making them valuable in materials science (Khoee & Zamani, 2007).
Luminescent Material Design
- Anthracene conjugated carboxylic acids are synthesized to explore their coordination chemistry with metal ions. Their fluorescence properties vary with different backbone structures, offering potential for use in luminescent materials (Sowmya et al., 2020).
Wirkmechanismus
While the mechanism of action for Anthracene-1,8-dicarboxylic acid is not explicitly mentioned in the search results, a related compound, Anthralin, inhibits the proliferation of keratinocytes (epidermal skin cells), prevents the action of T-cells, and promotes cell differentiation, likely through mitochondrial dysfunction .
Safety and Hazards
While the specific safety data sheet for Anthracene-1,8-dicarboxylic acid was not found, precautions for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .
Zukünftige Richtungen
Anthracene-1,8-dicarboxylic acid has potential applications in the development of molecular magnets with large thermal hysteresis via electron transfer photochromism . It is also being studied for its use in the biological field and its application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
Eigenschaften
IUPAC Name |
anthracene-1,8-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-10-4-2-6-12(16(19)20)14(10)8-13(9)11/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDGDWCHFUHZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)C(=O)O)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546036 | |
| Record name | Anthracene-1,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38378-77-7 | |
| Record name | Anthracene-1,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




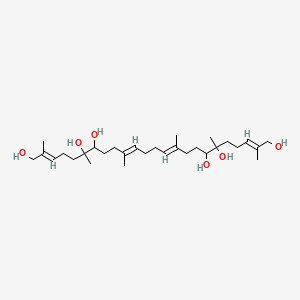
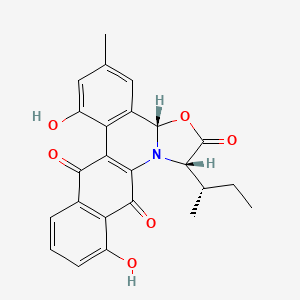
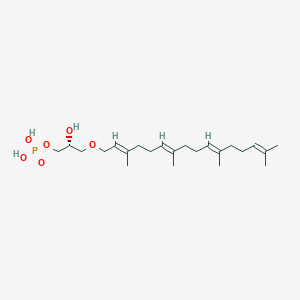
![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1253014.png)


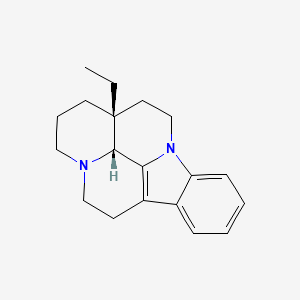
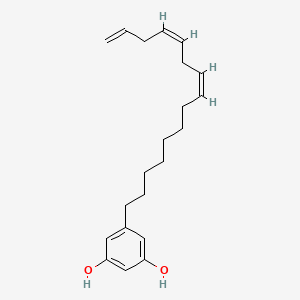
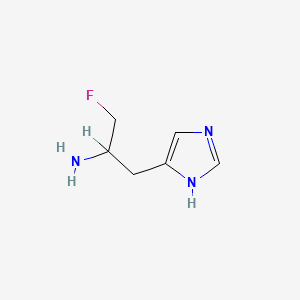
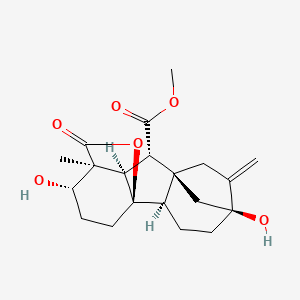
![[6-ethyl-2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl] (E)-4-amino-4-oxobut-2-enoate](/img/structure/B1253029.png)

![(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1253032.png)